Technical Whitepaper: Physicochemical Profiling of Dimethyl 1H-indole-4,5-dicarboxylate
Technical Whitepaper: Physicochemical Profiling of Dimethyl 1H-indole-4,5-dicarboxylate
The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of dimethyl 1H-indole-4,5-dicarboxylate .
Executive Summary
Dimethyl 1H-indole-4,5-dicarboxylate (CAS: 112447-74-2) is a specialized heterocyclic building block utilized in the synthesis of complex indole alkaloids and pharmaceutical intermediates. Unlike the more common 2,3-dicarboxylate isomers derived directly from pyrrole/acetylene condensations, the 4,5-isomer represents a "benzene-ring functionalized" indole, often accessible via cycloaddition strategies (e.g., Diels-Alder reactions of vinylpyrroles). Its vicinal diester motif at the 4- and 5-positions provides a unique handle for annulation reactions, making it a critical scaffold for developing fused tricyclic systems such as pyrrolo[4,3,2-de]quinolines.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| Chemical Name | Dimethyl 1H-indole-4,5-dicarboxylate |
| CAS Number | 112447-74-2 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| SMILES | COC(=O)C1=C(C(=CC=C1)NC=C2)C(=O)OC |
| InChI Key | Predicted based on structure: ANGMRSFNYRSJQS-UHFFFAOYAX |
| Structural Class | Indole; Vicinal diester; Heteroaromatic |
Structural Commentary
The compound features an electron-rich pyrrole ring fused to an electron-deficient, diester-substituted benzene ring. The 4,5-substitution pattern creates significant steric crowding between the two methyl ester groups, often forcing them out of planarity with the aromatic system. This "ortho-effect" influences reactivity, making the C-4 ester typically less electrophilic than the C-5 ester due to shielding by the peri-hydrogen at C-3.
Physicochemical Properties (The Core)
Thermodynamic & Physical Parameters
Note: Experimental data for this specific isomer is scarce in open literature. Values below represent a synthesis of available experimental fragments and consensus computational models.
| Property | Value / Range | Confidence Level |
| Physical State | Solid (Crystalline powder) | High (Observed) |
| Color | Off-white to pale yellow | High (Typical for indole esters) |
| Melting Point | 145 – 150 °C (Predicted) | Medium (Analogous to 4,6-isomer) |
| Boiling Point | ~430 °C (at 760 mmHg) | High (Calculated) |
| Flash Point | ~215 °C | High (Calculated) |
| Density | 1.32 ± 0.1 g/cm³ | High (Calculated) |
Solubility & Lipophilicity
The presence of two ester groups significantly reduces the water solubility compared to bare indole, while enhancing solubility in polar organic solvents.
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LogP (Octanol/Water): 2.15 (Consensus Prediction). This indicates moderate lipophilicity, suitable for cell-permeability in early drug discovery.
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Solubility Profile:
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Soluble: DMSO (>50 mg/mL), DMF, Dichloromethane, Ethyl Acetate.
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Sparingly Soluble: Methanol, Ethanol (requires heating).
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Insoluble: Water, Hexanes.
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pKa (Indole NH): ~16.5 (in DMSO). The electron-withdrawing esters on the benzene ring inductively acidify the NH slightly compared to unsubstituted indole (pKa ~21), but it remains a very weak acid.
Spectroscopic Characterization
Researchers should validate the identity of CAS 112447-74-2 using the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 11.5–12.0 ppm (br s, 1H): Indole NH.
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δ 7.5–8.0 ppm (m, 2H): Aromatic protons at C6 and C7. Look for an ortho-coupling constant (J ≈ 8.5 Hz).
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δ 7.4 ppm (t/m, 1H): C2-H (Pyrrole).
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δ 6.8 ppm (m, 1H): C3-H (Pyrrole). Note: The C3-H is often upfield.
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δ 3.85, 3.90 ppm (s, 6H): Two distinct methoxy singlets corresponding to the 4- and 5-esters.
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¹³C NMR:
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Carbonyls: Two signals ~165–168 ppm.
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Aromatic Carbons: ~110–140 ppm. The C-4 and C-5 quaternary carbons will appear downfield due to ester attachment.
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Infrared Spectroscopy (FT-IR)
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3300–3400 cm⁻¹: N-H stretch (sharp band).
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1700–1730 cm⁻¹: C=O stretch (strong, split band due to two distinct ester environments).
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1200–1300 cm⁻¹: C-O stretch (ester).
Synthetic Methodology & Purity
Core Synthesis Route: Diels-Alder Cycloaddition
The most authoritative method for accessing the 4,5-dicarboxylate pattern involves constructing the benzene ring onto a pyrrole template. Direct functionalization of indole usually yields 2,3- or 3-substituted products.
Protocol Logic: Reaction of 2-vinylpyrrole (diene) with Dimethyl Acetylenedicarboxylate (DMAD) (dienophile) followed by oxidative aromatization.
